molecular formula C12H12N2O2 B11889759 2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11889759
M. Wt: 216.24 g/mol
InChI Key: SESRSVIWOQZAMQ-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of ethyl acetoacetate, hydrazine hydrate, salicylaldehyde, and malononitrile under visible light can yield the desired chromene derivative . This method is advantageous due to its high yield and environmentally benign conditions.

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free and catalyst-free conditions, are emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes. Its antibacterial activity is linked to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile can be compared with other 2-amino-4H-chromene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C12H12N2O2/c1-2-8-9-4-3-7(15)5-11(9)16-12(14)10(8)6-13/h3-5,8,15H,2,14H2,1H3

InChI Key

SESRSVIWOQZAMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N

Origin of Product

United States

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